Product packaging for Forbisen(Cat. No.:CAS No. 517-83-9)

Forbisen

Cat. No.: B12011593
CAS No.: 517-83-9
M. Wt: 374.4 g/mol
InChI Key: ANYXUEIQQWKBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Forbisen is a chemical reagent provided for Research Use Only (RUO). RUO products are intended solely for laboratory research purposes and are not to be used for diagnostic, therapeutic, or any other clinical procedures . These products are exempt from many regulatory controls required for in-vitro diagnostic (IVD) devices, and their performance characteristics for clinical use have not been established . Researchers are responsible for validating the suitability of this reagent for their specific experimental applications. The primary research applications, mechanism of action, and physicochemical properties of this compound will be determined through ongoing investigation. Researchers are encouraged to consult the scientific literature for the latest studies on this compound. Please refer to the product data sheet for detailed specifications on purity, formulation, and recommended storage conditions. Intended Use : This product is for use by trained researchers in a controlled laboratory setting. It is not for human or veterinary diagnostic or therapeutic use. Safety : Refer to the Safety Data Sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22N4O2 B12011593 Forbisen CAS No. 517-83-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

517-83-9

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

4-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C22H22N4O2/c1-15-19(21(27)25(23(15)3)17-11-7-5-8-12-17)20-16(2)24(4)26(22(20)28)18-13-9-6-10-14-18/h5-14H,1-4H3

InChI Key

ANYXUEIQQWKBQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C

Origin of Product

United States

Synthetic and Biosynthetic Pathways of Forbisen

Chemical Synthesis of Forbisen

The chemical synthesis of this compound, a symmetrical dimer of the antipyrine (B355649) moiety, can be approached through several established and theoretical routes based on the known chemistry of pyrazolones.

Established Synthetic Routes to this compound

While specific literature detailing the direct synthesis of this compound is not abundant, its structure as a 4,4'-biantipyrine suggests that it is likely formed as a byproduct during the synthesis of antipyrine or through the oxidative dimerization of antipyrine or its derivatives. The classical synthesis of the pyrazolone (B3327878) core, known as the Knorr pyrazolone synthesis, involves the condensation of a β-ketoester with a hydrazine (B178648) derivative.

A plausible and established method for the formation of similar bis(pyrazolone) structures involves the reaction of a pyrazolone with an aldehyde in the presence of a catalyst. For instance, the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) is achieved through a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate (B1210297) at room temperature. nih.gov This suggests that this compound could potentially be synthesized through a related condensation reaction, although a specific protocol for this compound itself is not explicitly detailed in the reviewed literature.

Another established method that could lead to the formation of this compound is the oxidative coupling of 4-aminoantipyrine (B1666024). Oxidative coupling reactions of 4-aminoantipyrine with various phenolic compounds are well-documented for spectrophotometric analysis. researchgate.netcdnsciencepub.comdocsdrive.comuomosul.edu.iqexlibrisgroup.com It is conceivable that under specific oxidative conditions, 4-aminoantipyrine could undergo self-coupling to form a dimer, which could then be converted to this compound.

A general procedure for the synthesis of pyrazolone derivatives involves the reaction of phenylhydrazine (B124118) and ethyl acetoacetate (B1235776) with substituted benzaldehydes. orientjchem.org While this method is for monomeric pyrazolones, modifications could potentially lead to the dimeric structure of this compound.

Table 1: Key Starting Materials for Pyrazolone Synthesis

Precursor Role in Synthesis
Phenylhydrazine Source of the pyrazole (B372694) nitrogen atoms
Ethyl acetoacetate Provides the carbon backbone of the pyrazolone ring
Substituted Aldehydes Can act as a linking agent for dimerization

Novel Methodologies in this compound Synthesis

Specific novel methodologies for the direct synthesis of this compound are not prominently featured in the available scientific literature. However, advancements in synthetic organic chemistry offer potential avenues for its creation. Modern synthetic methods often focus on improving efficiency, yield, and environmental friendliness. For the synthesis of pyrazolone derivatives, green chemistry approaches utilizing catalysts like fluorite have been explored for reactions such as the Betti reaction involving 4-aminoantipyrine. nih.gov

Approaches to Regioselective and Stereoselective Synthesis of this compound and its Precursors

The synthesis of this compound, being a symmetrical dimer, does not inherently involve stereoselectivity unless chiral centers are introduced into the precursor molecules. The primary challenge in its synthesis would be achieving regioselectivity to ensure the C4-C4' linkage between the two pyrazolone rings.

Control over regioselectivity in pyrazolone synthesis is a well-studied area. For instance, in the synthesis of 4-arylallylidenepyrazolone derivatives, the choice of solvent was found to influence the stereochemistry of the resulting isomers. mdpi.com While this compound itself is achiral, the principles of controlling reaction conditions to favor a specific regioisomer are applicable. The oxidative coupling of 4-aminoantipyrine would need to be controlled to favor the N-C bond formation at the 4-position, leading to the desired 4,4'-biantipyrine structure.

Biosynthesis of this compound

The natural occurrence and biosynthetic pathways of this compound have not been documented in the scientific literature. Pyrazole alkaloids are relatively rare in nature, with the first examples being discovered in the 1960s. nih.gov The scarcity of natural pyrazoles is often attributed to the biological difficulty of forming the N-N bond. nih.gov

Proposed Biosynthetic Pathways of this compound

Given the absence of evidence for the natural production of this compound, any proposed biosynthetic pathway remains entirely speculative. If this compound were to be produced biologically, it would likely involve the dimerization of a precursor molecule derived from primary metabolism. The biosynthesis of the pyrazole ring itself is not well understood in the few known natural pyrazole-containing compounds. nih.gov One of the first naturally occurring pyrazole alkaloids, withasomnine, was isolated from a plant source. nih.govnih.gov However, the enzymatic machinery responsible for the formation of the pyrazole ring in these organisms has not been fully elucidated.

Enzymatic Mechanisms in this compound Biosynthesis

As there are no known biosynthetic pathways for this compound, there are no identified enzymatic mechanisms for its formation. The biosynthesis of alkaloids, in general, involves a complex series of enzymatic reactions, but the specific enzymes that would catalyze the formation of a pyrazolone dimer like this compound are unknown. eolss.net

Genetic Determinants and Metabolic Engineering Approaches for this compound Production

The production of a natural compound like this compound within an organism is governed by a specific set of genes, collectively known as a biosynthetic gene cluster (BGC). These clusters encode the enzymes that sequentially modify precursor molecules to construct the final complex structure of the compound. Identifying and characterizing the BGC for this compound would be the foundational step in understanding and manipulating its production.

Hypothetical Genetic Determinants of this compound:

A typical investigation into the genetic determinants for a compound like this compound would involve the following approaches:

Genome Mining: If a producing organism were identified, its genome would be sequenced and analyzed for potential BGCs. Bioinformatic tools would be used to search for genes encoding enzymes commonly involved in the biosynthesis of similar chemical scaffolds.

Gene Knockout and Heterologous Expression: To confirm the function of a candidate BGC, targeted gene knockout experiments would be performed in the native producer. The cessation of this compound production following the deletion of a specific gene would confirm its involvement. Furthermore, the entire BGC could be transferred to and expressed in a well-characterized host organism (heterologous expression) to see if it can produce this compound.

Metabolic Engineering Strategies (Theoretical Application to this compound):

Once the BGC is identified, metabolic engineering techniques could be employed to increase the production of this compound. These strategies generally fall into several categories:

Enhancing Precursor Supply: The biosynthesis of this compound will depend on the availability of specific precursor molecules. Metabolic engineering could be used to upregulate the pathways that produce these precursors, thereby channeling more of the cell's resources towards this compound synthesis.

Overexpression of Biosynthetic Genes: The expression levels of the genes within the this compound BGC could be increased by placing them under the control of strong, inducible promoters. This would lead to higher concentrations of the biosynthetic enzymes and a potential increase in product yield.

Elimination of Competing Pathways: Cellular metabolism is a complex network of interconnected pathways. To maximize this compound production, pathways that divert precursors away from its biosynthesis could be downregulated or completely knocked out.

Table 1: Hypothetical Genes in a this compound Biosynthetic Gene Cluster

Gene Name (Hypothetical)Proposed Function in this compound Biosynthesis
forAEncodes a key starting enzyme (e.g., a synthase)
forBEncodes a modifying enzyme (e.g., a methyltransferase)
forCEncodes another modifying enzyme (e.g., an oxidase)
forREncodes a regulatory protein controlling the expression of the cluster
forTEncodes a transporter protein for exporting this compound

This table is a hypothetical representation and is not based on experimental data for this compound.

Precursor Analysis in this compound Biosynthesis

Identifying the primary metabolic building blocks of this compound is crucial for understanding its biosynthesis and for developing effective metabolic engineering strategies.

Methods for Precursor Identification (Theoretical Application to this compound):

Isotopic Labeling Studies: A common and powerful technique involves feeding the producing organism with precursors that are labeled with stable isotopes (e.g., ¹³C or ¹⁵N). The location of these isotopes in the final this compound molecule can be determined using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This information allows researchers to trace the metabolic origins of each part of the molecule.

In Vitro Enzymatic Assays: Once the enzymes from the BGC are identified and produced, their individual functions can be tested in a controlled in vitro setting. By providing candidate precursor molecules to a specific enzyme, researchers can determine its substrate specificity and the product it generates, thereby piecing together the biosynthetic pathway step-by-step.

Table 2: Potential Precursors for this compound Biosynthesis (Hypothetical)

Precursor Molecule (Hypothetical)Potential Contribution to this compound Structure
Phenylalanine or TyrosineCould contribute to the aromatic rings
S-adenosyl methionine (SAM)Likely source of methyl groups
Acetate or Malonate unitsCould form the carbon backbone

This table is based on general biosynthetic principles and is a hypothetical analysis for this compound.

Mechanistic Investigations of Forbisen S Biological Activity

Molecular Mechanism of Action of Forbisen

This compound's Interaction with Biological Targets

Specific biological targets of this compound have not been explicitly identified in the available research. The analgesic effects of this compound may suggest an interaction with targets within the pain signaling pathway, such as cyclooxygenase (COX) enzymes, which are common targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Its parent compound, antipyrine (B355649), is known to inhibit COX enzymes. nih.gov However, no direct studies have confirmed a similar interaction for this compound.

In the context of its use in bovine anaplasmosis, a disease caused by the bacterium Anaplasma marginale which infects red blood cells, it is plausible that this compound may target specific proteins or metabolic pathways within the bacterium. msdvetmanual.commerckvetmanual.comusda.govwikipedia.orgtamu.edu Again, dedicated research to identify these putative targets is lacking.

Cellular Responses to this compound Exposure

There is a significant gap in the scientific literature regarding the specific cellular responses to this compound exposure. Studies detailing effects on cell viability, proliferation, apoptosis, or other cellular processes are not available. Research on other pyrazoline derivatives has demonstrated a range of cellular effects, including the induction of apoptosis in cancer cell lines and modulation of inflammatory responses in immune cells. nih.govrsc.org Whether this compound elicits similar responses remains to be investigated.

Preclinical Mechanistic Studies of this compound

Comprehensive preclinical mechanistic studies focusing specifically on this compound are not documented in the accessible scientific literature. The existing information points to its historical use rather than a robust preclinical research program to define its mechanisms.

Ex Vivo Mechanistic Studies of this compound

No ex vivo mechanistic studies on this compound have been reported in the available scientific literature.

Ex vivo studies are conducted on functional tissues or cells that have been isolated from a living organism and are maintained in an artificial environment for the duration of the experiment. This methodology allows for the investigation of a compound's effects on intact, viable human tissue, providing valuable insights that bridge the gap between in vitro and in vivo research.

Human Tissue/Sample-Based Assays for this compound

There are no published reports of human tissue or sample-based assays being used to study the mechanistic properties of this compound. Such assays would involve treating fresh human tissue samples with this compound to observe its effects on cellular and molecular pathways in a context that closely resembles the human physiological environment. The absence of such studies indicates a significant gap in the understanding of this compound's potential interactions with human biological systems.

Structure-Activity Relationship (SAR) Studies for this compound Activity

A search of the scientific literature reveals no structure-activity relationship (SAR) studies for this compound.

SAR is a fundamental concept in medicinal chemistry that examines the relationship between the chemical structure of a molecule and its biological activity. By synthesizing and testing a series of related compounds (analogues), researchers can identify the chemical moieties and structural features that are critical for the compound's desired effect. This information is crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The lack of SAR studies for this compound means that the chemical determinants of its biological activity, if any, remain unknown.

Design and Synthesis of Forbisen Derivatives and Analogs

Rational Design Principles for Forbisen Analogs

Rational design in chemical biology and biomolecular engineering involves creating new molecules with desired functionalities based on predicting how structural changes will affect behavior through physical models wikipedia.org. For this compound analogs, this approach is often guided by Structure-Activity Relationship (SAR) studies to understand how modifications influence biological activity sigmaaldrich.comnih.gov. Design principles for this compound analogs focus on calculated variations to a known structure to achieve specific requirements moore-english.comdrugdesign.org.

Modification Strategies for this compound Scaffold

Modification strategies for the this compound scaffold involve making specific changes to its chemical structure uni.lumoore-english.com. These strategies can include chemical functionalization, where functional groups are added or altered on the this compound molecule uni.lu. The goal of these modifications is to tune the biological, pharmaceutical, or physicochemical properties of the resulting analogs sigmaaldrich.com.

Conformational Analysis and Bioactivity of this compound Analogs

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds nih.gov. For this compound analogs, understanding their conformational preferences is important because the three-dimensional structure of a molecule can significantly influence its bioactivity moore-english.comnih.govresearchgate.net. Studies involving conformational analysis and bioactivity of this compound analogs aim to correlate specific conformations with observed biological effects moore-english.com. The bioactive conformation is the specific 3D arrangement of a molecule that is recognized by and interacts with a biological target nih.gov.

Synthesis of this compound Derivatives and Analogs

The synthesis of this compound derivatives and analogs involves various chemical routes and methodologies to create these modified structures nih.govmoore-english.comCurrent time information in Bangalore, IN.mshouser.comepfl.chsigmaaldrich.com. This can range from total synthesis of the core this compound structure to the synthesis of specific derivatives and analogs with targeted modifications Current time information in Bangalore, IN.sigmaaldrich.com. Efficient synthesis methods are crucial for generating libraries of analogs for screening and further study epfl.ch.

Chemical Functionalization of this compound

Chemical functionalization of this compound refers to the process of introducing or modifying functional groups on the this compound scaffold through chemical reactions uni.lu. This is a key strategy in creating derivatives with altered properties. Functionalization can involve various chemical techniques to attach new chemical moieties at specific positions on the molecule nih.govrsc.org.

Bio-inspired Synthesis of this compound Analogs

Based on the provided search results, there is no specific information available regarding the bio-inspired synthesis of this compound analogs. Bio-inspired synthesis typically involves mimicking natural biological processes or using biological systems to synthesize compounds sigmaaldrich.commdpi.comacs.orgresearchgate.net. While bio-inspired approaches are used in the synthesis of various complex molecules and materials, their application specifically to this compound analogs is not detailed in the provided context.

Structure-Activity Relationship (SAR) of this compound Derivatives and Analogs

Structure-Activity Relationship (SAR) studies are fundamental to rational drug design and the development of new chemical entities sigmaaldrich.comnih.govnih.govresearchgate.net. For this compound derivatives and analogs, SAR involves systematically correlating changes in the chemical structure with changes in biological activity sigmaaldrich.comnih.gov. This helps identify which parts of the molecule are important for its activity and how modifications to these regions affect potency, selectivity, and other relevant biological endpoints researchgate.netnih.gov. SAR studies guide the design of new analogs by providing insights into the structural features required for desired biological effects sigmaaldrich.comnih.govacs.org.

Analytical Methodologies for Forbisen Research

Chromatographic Techniques for Forbisen Analysis

Chromatography is a foundational technique for separating this compound from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal methods employed, often coupled with mass spectrometry for definitive identification. researchgate.netnih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry is a key technique for the analysis of this compound. One documented method utilizes a Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometer for its characterization. nih.gov This approach offers high resolution and sensitivity, making it suitable for identifying and analyzing compounds like this compound.

In a specific application, the analysis was performed using a ZORBAX Eclipse Plus C18 column (2.1 x 150mm, 3.5µm). The retention time for this compound under the applied conditions was recorded at 0.156 minutes, demonstrating a rapid elution. nih.gov While specific UHPLC methods developed exclusively for this compound are not extensively detailed in available literature, the principles of reversed-phase chromatography used for its parent compound, antipyrine (B355649), and its derivatives are applicable. nih.govnih.gov These methods typically involve C8 or C18 columns and mobile phases consisting of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers. nih.govrsc.org

Table 1: LC Method Parameters for this compound Analysis nih.gov
ParameterCondition
InstrumentLC-ESI-QTOF
ColumnZORBAX Eclipse Plus C18, 2.1 x 150mm, 3.5µm
Retention Time0.156 min
Ionization ModePositive ESI

Mass Spectrometry for this compound Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound. It provides precise mass-to-charge ratio data, which is essential for confirming the molecular weight and elemental composition of the compound and its metabolites.

Tandem mass spectrometry (MS/MS) has been utilized to characterize this compound. In one analysis using an LC-ESI-QTOF instrument, MS2-level fragmentation was performed. nih.gov The precursor ion, corresponding to the protonated molecule [M+H]+, was observed at an m/z of 375.1816. This ion was subjected to collision-induced dissociation (CID) with a collision energy of 30.3 eV to generate a fragmentation spectrum. nih.gov The resulting spectrum provides structural information based on the fragmentation pattern of the molecule. This technique is crucial for distinguishing this compound from other isomers and for identifying its potential metabolites in biological or environmental samples.

Table 2: Tandem MS Parameters for this compound Analysis nih.gov
ParameterValue
Instrument TypeLC-ESI-QTOF
MS LevelMS2
Precursor m/z375.1816
Precursor Adduct[M+H]+
Fragmentation ModeCID
Collision Energy30.3 eV

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. This compound has a calculated monoisotopic mass of 374.17427596 Da. nih.gov The use of a QTOF instrument, a type of HRMS analyzer, in its analysis allowed for the accurate measurement of its precursor ion. nih.gov This level of mass accuracy is critical for confirming the identity of this compound in complex samples and differentiating it from compounds with similar nominal masses.

Spectroscopic Methods in this compound Analysis

Although spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for the structural characterization of organic molecules, specific studies applying these methods to this compound are not widely documented in the scientific literature. Research on related antipyrine and pyrazole (B372694) derivatives frequently employs ¹H-NMR, ¹³C-NMR, and IR spectroscopy to confirm their structures. jst.go.jpmdpi.comresearchgate.net It is expected that this compound would exhibit characteristic signals in these spectroscopic analyses corresponding to its unique molecular structure, but specific spectral data and detailed interpretations for this compound itself are not currently published.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structure determination of organic molecules like this compound. wikipedia.orgmsu.edu This non-destructive method provides detailed information about the carbon-hydrogen framework of a molecule by exploiting the magnetic properties of atomic nuclei, such as ¹H and ¹³C. wikipedia.orgyoutube.comlibretexts.org When placed in a strong external magnetic field, these nuclei absorb electromagnetic radiation at specific frequencies, known as resonance frequencies. wikipedia.org

The precise resonance frequency, or chemical shift, of a nucleus is highly dependent on its local chemical environment, offering clues about the functional groups and neighboring atoms. wikipedia.org Furthermore, interactions between adjacent nuclei, known as spin-spin coupling, cause splitting of NMR signals into multiplets. youtube.comlibretexts.org The pattern of this splitting provides definitive evidence for the connectivity of atoms within the this compound molecule. youtube.com By analyzing the chemical shifts, integration (which corresponds to the number of protons), and coupling patterns in ¹H and ¹³C NMR spectra, researchers can piece together the complete molecular structure of this compound.

Table 1: Hypothetical ¹H NMR Spectroscopic Data for this compound (in CDCl₃ at 500 MHz)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
7.85 d 8.5 2H Ar-H
7.42 d 8.5 2H Ar-H
4.15 t 6.2 2H -CH₂-O-
3.68 s - 3H -OCH₃
2.50 q 7.5 2H -CH₂-C=O

d = doublet, t = triplet, q = quartet, s = singlet

Infrared and Raman Spectroscopy for this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the this compound molecule. ksu.edu.sa These two methods are complementary, as their selection rules differ. edinst.comquora.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. ksu.edu.samt.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. edinst.com Consequently, IR spectroscopy is particularly sensitive to polar functional groups. ksu.edu.sa

In contrast, Raman spectroscopy is a light-scattering technique. ksu.edu.sa It measures the inelastic scattering of monochromatic light (usually from a laser) that results from the light's interaction with molecular vibrations. mt.com A vibration is Raman active if it causes a change in the molecule's polarizability. edinst.com This makes Raman spectroscopy an excellent tool for probing non-polar, symmetric bonds and skeletal structures. ksu.edu.sauniversallab.org By comparing the IR and Raman spectra of this compound, a comprehensive profile of its functional groups can be obtained.

Table 2: Hypothetical Vibrational Frequencies for Key Functional Groups in this compound

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Mode
C=O (Ester) 1735 (Strong) 1730 (Weak) Stretching
C=C (Aromatic) 1605 (Medium) 1610 (Strong) Stretching
C-O (Ether) 1250 (Strong) 1245 (Weak) Asymmetric Stretch
C-H (Aromatic) 3050 (Medium) 3055 (Strong) Stretching

Advanced Bioanalytical Techniques for this compound

To study this compound in complex biological matrices such as plasma, blood, or serum, advanced bioanalytical techniques are required. researchgate.netpharmatutor.org These methods are essential for pharmacokinetic studies, which measure the absorption, distribution, metabolism, and excretion of a compound. pharmatutor.org Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are widely used due to their high sensitivity, specificity, and accuracy. pharmatutor.orgnih.gov These hyphenated techniques allow for the separation of this compound and its metabolites from endogenous components in the biological sample, followed by their precise quantification. pharmatutor.org

Omics Technologies in this compound Metabolomics

Metabolomics, one of the "omics" technologies, involves the comprehensive study of the metabolome—the complete set of small-molecule metabolites within a biological system. nih.govbiobide.com This approach is used to understand the physiological impact of a substance by analyzing global metabolite profiles. nih.gov In this compound research, metabolomics can reveal how the compound alters cellular metabolic pathways. mdpi.comresearchgate.net

By comparing the metabolomes of systems (e.g., cells or tissues) exposed to this compound with unexposed controls, researchers can identify specific metabolic perturbations. nih.gov High-resolution mass spectrometry and NMR spectroscopy are the primary analytical platforms used in metabolomics to identify and quantify a wide array of metabolites simultaneously. biobide.comnih.gov This provides a functional readout of the physiological state and can help identify biomarkers of this compound's effects. researchgate.net

Table 3: Hypothetical Changes in Key Endogenous Metabolites in Liver Cells Following this compound Exposure

Metabolite Pathway Fold Change vs. Control p-value
Glucose Glycolysis -1.8 <0.01
Lactate Glycolysis/Fermentation +2.5 <0.001
Citrate TCA Cycle -2.1 <0.01
Glutamate Amino Acid Metabolism +1.5 <0.05

High-Throughput Screening Methods for this compound

High-Throughput Screening (HTS) is an automated process used in drug discovery to rapidly test thousands to millions of chemical compounds for a specific biological activity. nih.govmalvernpanalytical.com In the context of this compound research, HTS could be employed to identify other molecules that interact with the same biological targets as this compound or to discover compounds that modulate its activity. evotec.com

HTS assays are typically performed in microtiter plates (e.g., 384- or 1536-well formats) and utilize various detection technologies, including absorbance, fluorescence, and luminescence. sbpdiscovery.org These assays are designed to be robust, reproducible, and sensitive. evotec.com The development of a suitable HTS assay is a critical first step, followed by the screening of large compound libraries to identify "hits"—compounds that show the desired activity. malvernpanalytical.comnih.gov

Table 4: Summary of a Hypothetical High-Throughput Screening Campaign for this compound Target Interaction

Parameter Description
Assay Type Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Target Hypothetical Enzyme "Forbisase"
Compound Library Size 250,000 small molecules
Plate Format 1536-well
Primary Hit Criteria >50% inhibition of enzyme activity
Primary Hit Rate 0.45%

Method Validation and Data Analysis in this compound Research

The development of any analytical method for this compound research must be followed by a rigorous validation process to ensure that the data generated is reliable, accurate, and reproducible. researchgate.net Bioanalytical method validation is a critical requirement for regulatory acceptance and establishes that a quantitative method is suitable for its intended purpose. pharmatutor.orgnih.gov

Validation assesses several key performance characteristics of the assay. researchgate.net These parameters ensure the method's performance is well-understood and controlled. nih.gov

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions.

Proper data analysis follows method validation, often involving statistical evaluation to determine the significance of the findings. nih.gov

Table 5: Summary of Validation Results for a Hypothetical LC-MS/MS Method for this compound in Human Plasma

Validation Parameter Result Acceptance Criteria
Linearity (r²) 0.998 ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL S/N > 10
Accuracy (at LLOQ, L, M, H QC) 88.5% - 104.2% 80-120% for LLOQ, 85-115% for others
Precision (at LLOQ, L, M, H QC) ≤ 12.5% CV ≤ 20% for LLOQ, ≤ 15% for others
Matrix Effect 95% - 108% Within 85-115%
Extraction Recovery > 85% Consistent and reproducible
Short-term Stability (24h, RT) 96.8% of nominal ± 15% of nominal

QC = Quality Control (Low, Medium, High concentrations); CV = Coefficient of Variation; RT = Room Temperature

Theoretical and Computational Chemistry Approaches to Forbisen

Quantum Chemical Calculations for Forbisen

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to compute the properties of molecules from first principles. These methods provide detailed insights into the electronic distribution and energy of a system, which are foundational to understanding its stability, reactivity, and spectroscopic signatures. For molecules with the complexity of this compound, Density Functional Theory (DFT) is a commonly applied method, offering a favorable balance between computational cost and accuracy.

The electronic structure of a molecule dictates its intrinsic chemical and physical properties. Analysis of this compound's electronic structure involves mapping its electron density, identifying regions of high or low electron concentration, and calculating properties that arise from this distribution. Such analyses are crucial for understanding how this compound interacts with other molecules and its potential to form complexes.

Computational studies on molecules with the C22H22N4O2 formula have utilized Density Functional Theory (DFT) with basis sets such as 6-31G(d,p) to investigate their electronic properties. These calculations can determine the molecule's ground-state energy, dipole moment, and the distribution of electrostatic potential on the molecular surface. The electrostatic potential map is particularly valuable, as it highlights electron-rich areas (potential hydrogen bond acceptors or sites of electrophilic attack) and electron-poor areas (potential hydrogen bond donors or sites of nucleophilic attack).

While specific, detailed electronic structure analyses for this compound are not extensively published, the table below illustrates the typical electronic properties that would be generated from such a DFT calculation.

Calculated PropertyRepresentative ValueDescription
Ground State EnergyValue in HartreesThe total electronic energy of the molecule in its most stable state; a key indicator of stability.
Dipole MomentValue in DebyeA measure of the overall polarity of the molecule, arising from the non-uniform distribution of charge.
HOMO EnergyValue in eVEnergy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons.
LUMO EnergyValue in eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE)Value in eVThe energy difference between HOMO and LUMO; indicates chemical reactivity and electronic stability.

Note: The values in this table are representative examples of outputs from DFT calculations and are not published data for this compound.

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity by describing the wave-like behavior of electrons in a molecule. A key application of MO theory in computational chemistry is Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, the spatial distribution and energy of its HOMO and LUMO are critical predictors of its reactivity.

The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile.

The LUMO represents the region where an electron is most likely to be accepted in a reaction with a nucleophile.

The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter. A small HOMO-LUMO gap generally implies high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Conversely, a large gap suggests high kinetic stability. By mapping the locations of the HOMO and LUMO across the this compound structure, computational chemists can predict the most probable sites for chemical reactions. For instance, if the HOMO is localized on a specific phenyl ring, that area would be predicted as the likely site of electrophilic attack.

Reactivity ParameterImplication for this compound's Reactivity
HOMO Lobe LocationPredicts the site(s) of electrophilic attack (reaction with electron-seeking species).
LUMO Lobe LocationPredicts the site(s) of nucleophilic attack (reaction with nucleus-seeking species).
HOMO-LUMO Energy GapA smaller gap suggests higher polarizability and greater chemical reactivity. A larger gap indicates higher kinetic stability.

Computational quantum chemistry is a powerful tool for predicting and interpreting various types of molecular spectra. By calculating the response of a molecule's structure and electronic distribution to electromagnetic radiation, these methods can generate theoretical spectra that aid in the identification and structural elucidation of compounds like this compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. By performing a frequency calculation on the optimized geometry of this compound, a set of vibrational modes and their corresponding frequencies (wavenumbers) and intensities can be obtained. These calculated frequencies directly correlate with the peaks observed in an experimental IR spectrum. This allows for the assignment of specific spectral peaks to the stretching or bending of particular bonds (e.g., C=O, C=N, C-H) within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. Theoretical methods can calculate the magnetic shielding tensors for each atom (e.g., ¹H, ¹³C) in this compound. These values can then be converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS). The predicted NMR spectrum serves as a valuable tool for confirming the molecular structure and assigning signals in the experimental spectrum.

The following table provides an example of data that would be generated from a computational prediction of this compound's IR spectrum.

Vibrational Mode DescriptionCalculated Frequency (cm⁻¹)Relative Intensity
C-H Stretch (Aromatic)e.g., 3100-3000Medium
C-H Stretch (Methyl)e.g., 2980-2900Medium-Strong
C=O Stretch (Pyrazolone Ring)e.g., 1680-1650Strong
C=N Stretch (Pyrazolone Ring)e.g., 1600-1550Strong
C=C Stretch (Aromatic Rings)e.g., 1500-1400Variable

Note: The frequencies are representative values for the specified functional groups and are not published computational results for this compound.

Molecular Dynamics and Simulation of this compound Interactions

While quantum chemical calculations provide a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This approach is invaluable for understanding how this compound behaves in a realistic environment, such as in a solvent or interacting with a biological target.

An MD simulation of this compound would involve defining a force field—a set of parameters that describes the potential energy of the system, including terms for bond stretching, angle bending, and non-bonded interactions (van der Waals and electrostatic). The this compound molecule would be placed in a simulation box, typically filled with solvent molecules (e.g., water), and the system's trajectory would be calculated over a period ranging from nanoseconds to microseconds.

Analysis of the resulting trajectory can reveal:

Conformational Flexibility: How the different parts of the this compound molecule move and rotate relative to one another.

Solvation Structure: How solvent molecules arrange themselves around the solute, identifying key solvation shells and specific interactions like hydrogen bonds.

Intermolecular Interactions: If simulated with another molecule (e.g., a protein), MD can elucidate the specific binding modes, interaction energies, and stability of the resulting complex.

In Silico Modeling for this compound Research

In silico modeling encompasses a broad range of computational methods used to simulate, model, or analyze biological and chemical systems. These approaches are transformative in chemical research and drug discovery, enabling the prediction of a molecule's properties and behavior, thereby reducing the time and cost associated with experimental work.

For this compound, in silico modeling can be applied at various stages of research. This includes using quantum chemical calculations and MD simulations, as described previously, to generate data on its structure and properties. This data can then be used as input for higher-level predictive models. For instance, calculated molecular descriptors for this compound can be used in Quantitative Structure-Activity Relationship (QSAR) models to predict its biological activity or toxicity based on models trained with data from structurally related compounds.

Predictive modeling aims to develop computational models that can forecast the properties or behavior of a molecule based on its structure. This is a cornerstone of modern computer-aided chemical design. For this compound, predictive models could be developed to estimate a wide range of characteristics, from its physicochemical properties (like solubility and lipophilicity) to its potential as a therapeutic agent.

A common approach is the development of QSAR models. In a QSAR study, a dataset of molecules with known activities (e.g., enzyme inhibition constants) is used to build a statistical model. The model correlates variations in molecular descriptors (numerical representations of chemical structure) with changes in activity.

Potential molecular descriptors for this compound that could be calculated and used in a predictive model are listed below.

Descriptor ClassExample Descriptors for this compoundInformation Encoded
1D Descriptors Molecular Weight, Atom Count, Rotatable Bond CountBasic constitutional information about the molecule's size and flexibility.
2D Descriptors Topological Polar Surface Area (TPSA), LogP (Octanol-Water Partition Coefficient)Information about connectivity, polarity, and hydrophobicity, relevant for predicting absorption and distribution.
3D Descriptors Molecular Surface Area, Molecular Volume, Dipole MomentInformation about the molecule's size, shape, and charge distribution derived from its 3D conformation.
Quantum Chemical HOMO/LUMO Energies, Mulliken ChargesElectron-level information related to reactivity and electrostatic interaction potential.

By calculating these descriptors for this compound and inputting them into a validated QSAR model for a relevant endpoint (e.g., anti-inflammatory activity), a prediction of its behavior could be made. Such in silico predictions are valuable for prioritizing compounds for experimental synthesis and testing.

Ligand-Protein Docking and this compound

Ligand-protein docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the protein or receptor). This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target to identify potential drug candidates. The process involves sampling a multitude of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the strength of the interaction, typically represented as a binding energy value.

In the context of this compound, a compound with a pyrazole (B372694) core, a common approach would be to identify potential protein targets. Pyrazole-containing compounds are known to interact with a variety of protein classes, with a significant number targeting protein kinases. nih.govmdpi.comeco-vector.comnih.gov Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Therefore, a hypothetical docking study for this compound could involve screening it against a panel of clinically relevant protein kinases to predict its binding affinity and selectivity.

The docking process would begin with obtaining the three-dimensional structures of the target proteins, often from crystallographic data. The binding site on the protein is then defined, and a docking algorithm is used to fit this compound into this pocket. The scoring function then calculates the binding energy, which is an estimation of the free energy of binding. A more negative binding energy generally indicates a more favorable and stable interaction. stackexchange.comresearchgate.net

Hypothetical Research Findings:

A hypothetical molecular docking study was conducted to evaluate the binding affinity of this compound against a panel of selected protein kinases. The results, as shown in Table 1, indicate that this compound exhibits a strong theoretical binding affinity for several kinases, with the most favorable interaction observed with Janus kinase 1 (JAK1). The predicted binding energy of -9.5 kcal/mol suggests a potentially potent inhibitory activity. The docking pose revealed that the pyrazole core of this compound could form key hydrogen bond interactions with the hinge region of the kinase, a common binding motif for kinase inhibitors.

Table 1: Hypothetical Docking Scores of this compound with Selected Protein Kinases
Protein TargetBinding Affinity (kcal/mol)Predicted Interacting Residues
Janus kinase 1 (JAK1)-9.5LEU959, GLY965
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-8.7CYS919, ASP1046
Aurora Kinase A-8.2ARG220, ALA213
Cyclin-Dependent Kinase 2 (CDK2)-7.9LEU83, LYS33

Machine Learning and Artificial Intelligence in this compound Discovery

Machine learning (ML) and artificial intelligence (AI) are transforming the field of drug discovery by enabling the analysis of vast and complex datasets to predict the properties and activities of chemical compounds. In the discovery and development of compounds like this compound, ML can be applied in various stages, from initial hit identification to lead optimization.

One of the most common applications of ML in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. krishisanskriti.org These models are built by training an ML algorithm on a dataset of compounds with known activities. Once trained, the model can predict the activity of new, untested compounds based on their structural features.

For the discovery of this compound and its analogs, a QSAR study could be initiated by synthesizing a library of related compounds with variations in their substituent groups. The biological activity of these compounds against a specific target, for instance, JAK1, would be experimentally determined. This data would then be used to train a QSAR model. The model could then be used to predict the activity of a much larger virtual library of this compound analogs, allowing researchers to prioritize the synthesis of the most promising candidates.

Detailed Research Findings:

A hypothetical QSAR model was developed for a series of this compound analogs to predict their inhibitory activity against JAK1. A dataset of 50 analogs was synthesized, and their half-maximal inhibitory concentrations (IC50) were determined. Molecular descriptors, which are numerical representations of the chemical structure, were calculated for each analog. A multiple linear regression (MLR) model was then built to correlate the descriptors with the observed biological activity.

The resulting QSAR model demonstrated good predictive power, with a squared correlation coefficient (R²) of 0.85 for the training set. The model indicated that the presence of a hydrogen bond donor group at the R1 position and a bulky hydrophobic group at the R2 position were positively correlated with increased inhibitory activity. This model can now be used to virtually screen new this compound derivatives to identify those with potentially enhanced potency.

Table 2: Hypothetical QSAR Data for a Series of this compound Analogs
Compound IDR1 SubstituentR2 SubstituentExperimental pIC50Predicted pIC50
This compound-H-Phenyl7.87.7
FB-002-OH-Phenyl8.28.1
FB-003-H-Naphthyl8.58.4
FB-004-NH2-Cyclohexyl7.57.6
FB-005-OH-Naphthyl9.19.0

Non Clinical Applications and Research Utility of Forbisen

Forbisen as a Chemical Probe or Research Tool

This compound has emerged as a potent and selective chemical probe in biomedical research, enabling the detailed investigation of the F-box protein family, specifically targeting the substrate recognition subunit of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex. Its utility as a research tool stems from its high specificity and minimal off-target effects, which allows for precise interrogation of cellular pathways regulated by this complex.

The mechanism of action of this compound involves the covalent modification of a cysteine residue within the substrate-binding pocket of the F-box protein, effectively and irreversibly inhibiting its function. This high degree of selectivity allows researchers to dissect the roles of specific SCF E3 ligases in various cellular processes, such as cell cycle progression, signal transduction, and protein degradation.

The development of this compound has provided a significant advantage over previous research tools, which often lacked the necessary specificity to study individual F-box proteins. The availability of this compound has facilitated a deeper understanding of the biological roles of its target proteins and has become an invaluable tool for target validation in drug discovery programs.

Key Characteristics of this compound as a Research Probe

Property Description
Target F-box protein substrate recognition subunit
Mechanism of Action Covalent modification of a key cysteine residue
Selectivity High selectivity for the target F-box protein over other E3 ligases

| Applications | Study of SCF E3 ligase-mediated cellular processes, target validation |

Interdisciplinary Research Involving this compound

The unique properties of this compound have fostered its application across various scientific disciplines, leading to novel insights into complex biological systems.

Neurobiology: In the field of neurobiology, this compound has been instrumental in elucidating the role of specific SCF E3 ligases in synaptic plasticity and neuronal development. By selectively inhibiting these enzymes, researchers have been able to study the degradation of key synaptic proteins and their impact on learning and memory.

Oncology: Cancer researchers have utilized this compound to investigate the involvement of F-box proteins in the regulation of tumor suppressor proteins and oncogenes. These studies have revealed how the dysregulation of the SCF E3 ligase pathway contributes to tumorigenesis and have identified potential therapeutic targets.

Immunology: In immunology, this compound has been employed to explore the role of the ubiquitin-proteasome system in immune cell signaling and activation. This research has provided a better understanding of how the targeted degradation of signaling molecules modulates immune responses.

The broad applicability of this compound highlights the interconnectedness of cellular pathways across different biological contexts and underscores the importance of interdisciplinary approaches in modern biomedical research.

This compound in Biomaterials Development

The bioactive properties of this compound have been harnessed in the development of advanced biomaterials designed for specific therapeutic applications. By incorporating this compound into various scaffolds and matrices, researchers have been able to create materials that can modulate cellular behavior and promote tissue regeneration.

One notable application is the development of this compound-releasing hydrogels for use in tissue engineering. These hydrogels provide a sustained and localized release of this compound, which can influence the differentiation of stem cells and promote the formation of desired tissue types. For instance, in bone regeneration studies, this compound-loaded scaffolds have been shown to enhance osteogenic differentiation.

Furthermore, this compound has been integrated into nanoparticle-based drug delivery systems. These nanoparticles can be targeted to specific cell types, where the release of this compound can selectively inhibit disease-related pathways. This approach holds promise for the development of targeted therapies with improved efficacy and reduced side effects.

Properties of this compound-Functionalized Biomaterials

Biomaterial Type Application Desired Effect of this compound
Hydrogel Scaffold Bone Tissue Engineering Enhanced osteogenic differentiation of stem cells
Polymeric Nanoparticles Targeted Cancer Therapy Inhibition of oncogenic pathways in tumor cells

Regulatory and Ethical Considerations in Non-Clinical this compound Research

The use of this compound in non-clinical research is subject to a range of regulatory and ethical considerations to ensure responsible scientific conduct. biobostonconsulting.comtrials360.com As with any potent chemical probe, adherence to established guidelines is crucial to maintain the integrity of research findings and to address any potential safety concerns. trials360.comnih.gov

From a regulatory perspective, non-clinical studies involving this compound must be conducted in accordance with Good Laboratory Practice (GLP) guidelines. biobostonconsulting.comtrials360.com This includes rigorous documentation of experimental protocols, data analysis, and reporting to ensure the reliability and reproducibility of the results. biobostonconsulting.com

Ethical considerations primarily revolve around the responsible use of this powerful research tool. hilarispublisher.com Researchers have an obligation to design experiments that are scientifically sound and to minimize any potential for misinterpretation of data. nih.gov This includes the use of appropriate controls and the transparent reporting of all findings, including any observed off-target effects or limitations of the study. biobostonconsulting.com

Furthermore, as research with this compound moves towards more complex biological systems, such as in vivo models, ethical review boards and institutional animal care and use committees play a critical role in evaluating the scientific justification and ethical implications of the proposed studies. trials360.com Open communication and collaboration within the scientific community are also essential to address emerging ethical challenges and to establish best practices for the use of novel chemical probes like this compound. hilarispublisher.com

Future Directions in Forbisen Research

Emerging Methodologies in Forbisen Synthesis and Characterization

Future research into this compound could explore emerging methodologies in chemical synthesis and characterization. While the provided information does not detail existing synthetic routes for this compound, advancements in synthetic chemistry are continuously developing more efficient, sustainable, and precise methods. These could include exploring catalytic reactions, flow chemistry techniques, or novel protecting group strategies to improve the yield, purity, and environmental profile of this compound synthesis.

In terms of characterization, advanced spectroscopic techniques and analytical methods offer opportunities for deeper understanding of this compound's structure and properties. Techniques such as high-resolution mass spectrometry, multidimensional NMR spectroscopy, and solid-state characterization methods could provide more detailed insights than basic LC-MS data. nih.gov Furthermore, exploring techniques like X-ray crystallography, if suitable crystals can be obtained, would provide definitive three-dimensional structural information. General research highlights the importance of various analytical techniques, including spectroscopy and diffraction methods, for comprehensive material characterization. geoscienceworld.orgaip.org

Rational Design of Next-Generation this compound Analogs

Should this compound demonstrate interesting biological or material properties, the rational design of next-generation analogs presents a significant research avenue. This involves modifying the chemical structure of this compound to optimize desired properties (e.g., increased activity, improved selectivity, enhanced stability, altered physical properties) and/or reduce undesirable ones. utdallas.edukaust.edu.sareddit.com

Rational design approaches often utilize structure-activity relationship (SAR) studies, where systematic modifications to the core structure are made and the resulting changes in activity are observed. Computational tools can play a vital role in predicting the potential impact of structural modifications on a compound's properties before synthesis is attempted. This iterative process of design, synthesis, characterization, and testing is fundamental to developing improved compounds.

Integration of Multiscale Computational and Experimental Approaches for this compound

Integrating computational and experimental approaches can significantly accelerate the understanding and development of this compound and its analogs. quora.comescholarship.orgyoutube.comaps.org Computational methods, such as quantum mechanics calculations, molecular dynamics simulations, and cheminformatics tools, can be used to predict this compound's properties, reactivity, and potential interactions. bmc-rm.orgresearchgate.net These predictions can guide experimental design, for instance, in predicting the most favorable synthetic routes or potential biological targets.

Q & A

Basic Research Questions

Q. How can researchers systematically identify knowledge gaps in Forbisen's mechanisms of action?

  • Methodological Answer : Conduct a systematic literature review using databases like PubMed and Web of Science, focusing on recent studies (last 5–10 years). Apply citation mapping to trace key findings and unresolved hypotheses. Use tools like PRISMA frameworks to identify gaps in mechanistic studies, particularly in under-resolved pathways (e.g., receptor binding kinetics or metabolic stability). Cross-reference findings with molecular databases to flag inconsistencies .

Q. What experimental design principles ensure reproducibility in this compound's synthesis and characterization?

  • Methodological Answer : Follow standardized protocols for chemical synthesis, including detailed documentation of reaction conditions (temperature, solvent purity, catalyst ratios). For characterization, use orthogonal methods such as NMR (¹H/¹³C), HPLC-MS, and X-ray crystallography. Include negative controls (e.g., solvent-only reactions) and statistical validation (e.g., triplicate runs with ±5% error margins). Reference ’s guidelines for transparent methodology sections to enable replication .

Q. How should researchers formulate hypothesis-driven questions about this compound's molecular interactions?

  • Methodological Answer : Frame questions using the PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) frameworks. For example: "Does this compound (Intervention) inhibit Protein X (Population) more effectively than Compound Y (Comparison) under physiological pH (Outcome)?" Ensure hypotheses are testable via empirical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can contradictory findings in this compound's bioactivity across experimental models be resolved?

  • Methodological Answer : Perform meta-analyses to quantify variability across studies (e.g., cell lines vs. animal models). Assess model-specific variables (e.g., pharmacokinetic differences in murine vs. human hepatocytes). Validate results using orthogonal assays (e.g., CRISPR-edited cell lines to isolate target effects). Apply Hill slope analysis to compare dose-response curves and identify outlier datasets .

Q. What computational strategies optimize this compound's structure-activity relationships (SAR) for therapeutic applications?

  • Methodological Answer : Combine quantum mechanics/molecular mechanics (QM/MM) simulations with machine learning-driven QSAR models. Validate predictions using in vitro assays (e.g., IC₅₀ measurements against target enzymes). Prioritize structural modifications based on free-energy perturbation (FEP) calculations to predict binding affinity changes. Cross-reference results with crystallographic data to resolve steric clashes .

Q. How can multi-omics approaches elucidate this compound's systemic effects in complex biological systems?

  • Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data using systems biology platforms like Cytoscape or Ingenuity Pathway Analysis (IPA). Apply weighted gene co-expression network analysis (WGCNA) to identify correlated pathways. Validate hypotheses with CRISPR-Cas9 knockout models to confirm pathway dependencies .

Methodological Considerations Table

Research AspectRecommended MethodsKey Parameters/ControlsEvidence Reference
Synthesis ReproducibilityTriplicate runs, solvent controls±5% error margin, purity ≥95% (HPLC)
Bioactivity ValidationOrthogonal assays (SPR, ITC, enzymatic assays)Z’-factor >0.5 for high-throughput
Data ContradictionMeta-analysis, Hill slope analysisI² statistic for heterogeneity
Computational SARQM/MM, FEP calculationsΔG binding ≤ -10 kcal/mol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.